molecular formula C36H42N2O2 B10868149 1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one

Cat. No.: B10868149
M. Wt: 534.7 g/mol
InChI Key: BVOQPWIQWCWRNB-UHFFFAOYSA-N
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Description

1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aromatic groups play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives, which share the core structure but differ in the functional groups attached. These compounds may have similar chemical properties but can exhibit different biological activities or applications. The uniqueness of 1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one lies in its specific combination of functional groups, which can lead to distinct interactions and effects.

Properties

Molecular Formula

C36H42N2O2

Molecular Weight

534.7 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-5-hexanoyl-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C36H42N2O2/c1-6-7-8-13-33(40)38-31-12-10-9-11-29(31)37-30-22-27(25-18-20-28(21-19-25)36(3,4)5)23-32(39)34(30)35(38)26-16-14-24(2)15-17-26/h9-12,14-21,27,35,37H,6-8,13,22-23H2,1-5H3

InChI Key

BVOQPWIQWCWRNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=C(C=C5)C

Origin of Product

United States

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